

Introduction to the Infrared Spectrum of *cis*-3-Methylcyclohexanol

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Compound of Interest

Compound Name: *cis*-3-Methylcyclohexanol

Cat. No.: B1605476

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Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For ***cis*-3-methylcyclohexanol** (C₇H₁₄O), the IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its hydroxyl (-OH) and alkyl (C-H, C-C, C-O) groups.[1][2][3] The positions, shapes, and intensities of these bands serve as a molecular fingerprint.

The spectrum is dominated by a strong, broad absorption in the high-frequency region due to the O-H stretching vibration, a hallmark of alcohols, which is broadened by intermolecular hydrogen bonding.[4][5] The C-H stretching vibrations of the cyclohexane ring and the methyl group appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including the C-O stretching vibration, which is crucial for confirming the alcohol functionality.[5]

Quantitative Infrared Spectroscopy Data

The primary absorption bands for gas-phase ***cis*-3-methylcyclohexanol** are summarized below. Note that condensed-phase spectra (liquid film) will show a significantly broadened O-H stretching band at a lower frequency (typically 3200-3400 cm⁻¹) due to hydrogen bonding.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
~3640	O-H Stretch (Free)	Hydroxyl (-OH)	Strong, Sharp
2960 - 2850	C-H Stretch	Alkyl (CH ₃ , CH ₂ , CH)	Strong
1460 - 1440	C-H Bend (Scissoring)	Methylene (-CH ₂ -)	Medium
1380 - 1370	C-H Bend (Symmetric)	Methyl (-CH ₃)	Medium
~1060	C-O Stretch	Secondary Alcohol (C-OH)	Strong

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

In a condensed phase (liquid), the O-H stretch is typically observed as a very broad band around 3350 cm⁻¹.

Experimental Protocols

Obtaining a high-quality IR spectrum of **cis-3-methylcyclohexanol**, which is a liquid at room temperature, is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To record the infrared absorption spectrum of a neat liquid sample of **cis-3-methylcyclohexanol**.

Materials:

- **cis-3-Methylcyclohexanol** sample
- FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

- Salt plates (e.g., NaCl or KBr), polished and free of scratches
- Dropper or pipette
- Lint-free tissues
- Volatile solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)

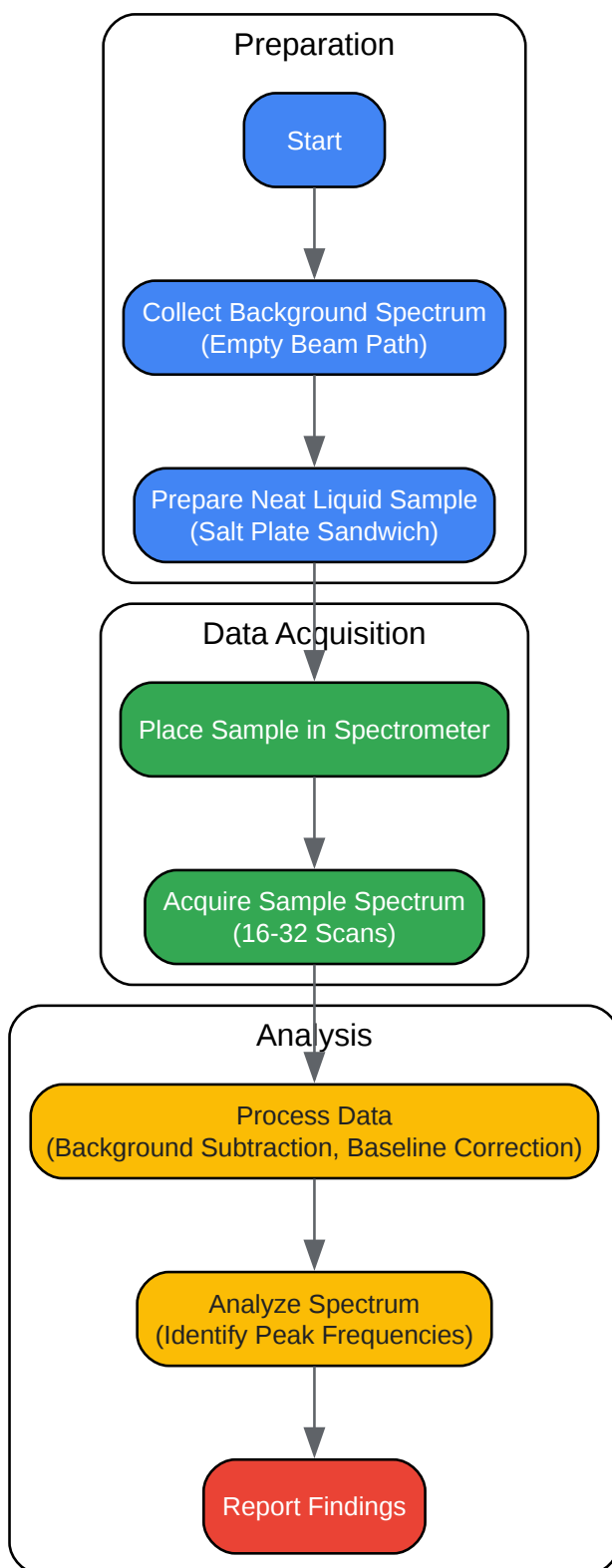
Methodology:

- Spectrometer Preparation:
 - Ensure the spectrometer is powered on and has been allowed to stabilize.
 - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
 - Perform a background scan. This involves running a scan without a sample in the beam path to record the spectrum of the atmosphere and instrument optics, which will be subtracted from the sample spectrum.
- Sample Preparation (Neat Liquid Film):
 - Place one clean, dry salt plate on a clean, dry surface.
 - Using a pipette, place one small drop of **cis-3-methylcyclohexanol** onto the center of the plate.
 - Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid creating air bubbles. The sample should appear viscous and not flow freely.
- Data Acquisition:
 - Place the salt plate assembly ("sandwich") into the sample holder in the spectrometer's sample compartment.
 - Acquire the sample spectrum. Typical parameters include:

- Scan Range: 4000 cm^{-1} to 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
- Data Processing and Analysis:
 - The spectrometer software will automatically subtract the previously collected background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Process the spectrum as needed (e.g., baseline correction).
 - Identify and label the wavenumbers of significant absorption peaks. Compare these peaks to known vibrational frequencies to confirm the structure.
- Cleaning:
 - Disassemble the salt plates and rinse them thoroughly with a volatile solvent.
 - Gently wipe the plates dry with a lint-free tissue.
 - Store the plates in a desiccator to protect them from moisture.

Visualizations: Workflows and Relationships

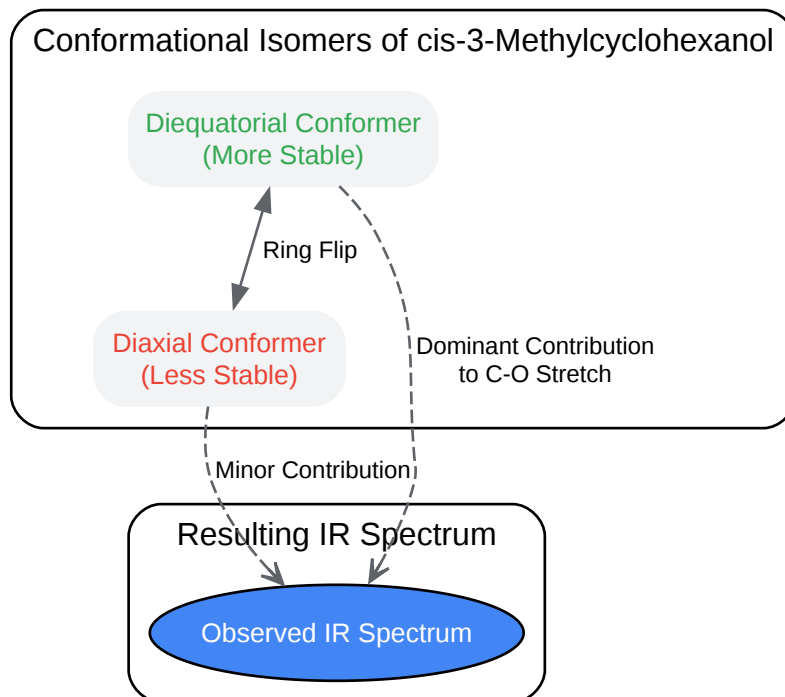
Diagrams created using Graphviz provide a clear visual representation of experimental and logical processes.



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Caption: Experimental workflow for obtaining an IR spectrum.

cis-3-Methylcyclohexanol exists as an equilibrium between two chair conformations: one with both the hydroxyl and methyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to reduced steric strain. This conformational preference can influence the exact position and shape of the C-O stretching band.



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Caption: Conformational equilibrium and its effect on the IR spectrum.

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References

- 1. cis-3-Methylcyclohexanol [webbook.nist.gov]
- 2. cis-3-Methylcyclohexanol [webbook.nist.gov]

- 3. cis-3-Methylcyclohexanol [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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